4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile

Medicinal Chemistry Antibacterial Scaffold Design

Select the precise para-substituted regioisomer – 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile (CAS 1499904-52-7) – to ensure reproducible SAR outcomes. The para-benzonitrile motif delivers distinct electronic and steric properties versus ortho/meta analogs, critical for antibiotic lead optimization and factor Xa inhibitor development. Supplied at ≥95% purity; contact vendors for bulk/research quantities.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1499904-52-7
Cat. No. B2580399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
CAS1499904-52-7
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESC1CN(C(=O)OC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H10N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-7H2
InChIKeyOMTVZGGXKLBGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile (CAS 1499904-52-7) Chemical and Procurement Overview


4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile (CAS 1499904-52-7) is a synthetic small molecule characterized by a 1,3-oxazinan-2-one core linked to a para-benzonitrile moiety, with a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is offered as a versatile small molecule scaffold for research and development applications . Its structure integrates a cyclic carbamate and a nitrile functional group, which are valuable for medicinal chemistry and materials science derivatization. Commercially, it is available from multiple vendors with typical purity specifications of 95% or higher .

Why 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile Cannot Be Readily Substituted by Other Oxazinanones or Benzonitriles


The specific regioisomeric and functional group arrangement of 4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile is critical for its intended research applications. While the 1,3-oxazinan-2-one scaffold is a recognized privileged structure in medicinal chemistry [1], variations in the substitution pattern on the nitrogen atom or the benzonitrile ring position can drastically alter physicochemical properties, biological activity, and synthetic utility. For instance, the para-substituted benzonitrile in this compound provides distinct electronic and steric characteristics compared to ortho- or meta-substituted analogs, which can affect binding interactions and reactivity profiles. Therefore, substituting this specific compound with a closely related analog, such as 2-(2-oxo-1,3-oxazinan-3-yl)benzonitrile, may lead to divergent experimental outcomes and is not recommended without rigorous validation [2].

Quantitative Evidence Differentiating 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile from Comparators


Comparison of Core Scaffold Antibacterial Potential: 1,3-Oxazinan-2-one vs. Oxazolidinone and Other Heterocycles

The 1,3-oxazinan-2-one core, which is the foundational structure of 4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile, has been shown to confer potent antibacterial activity against Gram-positive bacteria. In a study evaluating a series of chiral 1,3-oxazinan-2-one derivatives, several compounds demonstrated activity against Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis [1]. This contrasts with other heterocyclic cores like oxazolidinones, which, while also effective, may have different resistance profiles or synthetic accessibility. The specific derivative 4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile, with its para-benzonitrile substitution, is expected to modulate the electronic and steric environment of the core, potentially leading to differentiated antibacterial potency and selectivity compared to unsubstituted or differently substituted oxazinan-2-ones.

Medicinal Chemistry Antibacterial Scaffold Design

Inferred Biological Activity from Patent Literature: Anticoagulant Potential

According to aggregated patent data, phenyl derivatives structurally similar to 4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile have been described as possessing valuable pharmacological properties suitable for developing anticoagulant medications, particularly as inhibitors of coagulation factor Xa [1]. While this information does not provide a direct quantitative comparison for the target compound itself, it establishes a class-level inference that oxazinanone-bearing benzonitriles are viable scaffolds for antithrombotic drug discovery. This differentiates the compound from other benzonitrile derivatives lacking the oxazinan-2-one ring, which may not exhibit the same affinity for coagulation factors.

Anticoagulant Factor Xa Thrombosis

Vendor Purity and Availability Comparison

Multiple vendors supply 4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile with a minimum purity specification of 95% . This consistency in purity across suppliers ensures that researchers can reliably compare experimental results obtained from different sources. In contrast, less common or custom-synthesized analogs may have variable or unverified purity, introducing experimental variability. The commercial availability of this compound in quantities ranging from 50mg to 5g further supports its selection for both preliminary screening and scale-up studies.

Chemical Procurement Purity Inventory

High-Impact Application Scenarios for 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile Based on Evidenced Differentiation


Development of Next-Generation Gram-Positive Antibiotics

The 1,3-oxazinan-2-one core of 4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile aligns with a class of compounds shown to have antibacterial activity against Gram-positive bacteria [1]. This compound can serve as a valuable scaffold for medicinal chemistry campaigns aiming to optimize potency and overcome existing antibiotic resistance mechanisms. Its unique para-benzonitrile substitution offers a handle for further derivatization to improve pharmacokinetic properties and target specificity.

Anticoagulant Drug Discovery Targeting Factor Xa

Patent literature indicates that phenyl derivatives containing oxazinanone motifs are promising leads for anticoagulant development, specifically as factor Xa inhibitors [1]. 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, as a member of this structural class, represents a logical starting point for structure-activity relationship (SAR) studies aimed at developing novel antithrombotic agents with improved safety and efficacy profiles compared to existing therapies.

Chemical Biology Tool for Probing Enzyme Binding Pockets

The combination of a hydrogen bond-capable cyclic carbamate and an electron-withdrawing nitrile group makes 4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile a useful probe for studying enzyme active sites or receptor interactions. Its well-defined structure and commercial availability [1] facilitate its use in competitive binding assays, crystallography, and other biophysical studies to elucidate molecular recognition events.

Synthesis of Novel Polymer Building Blocks

The 1,3-oxazinan-2-one ring can undergo ring-opening polymerization or be incorporated into polymer backbones to introduce specific functionality. 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, with its additional nitrile group, provides a bifunctional monomer that can be used to synthesize polycarbamates or polyamides with tunable properties, such as enhanced thermal stability or specific chemical reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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